7-Hydroxyquinoline-8-carboxylic acid
Overview
Description
7-Hydroxyquinoline-8-carboxylic acid, also known as 8-Hydroxy-7-quinolinecarboxylic acid, is a compound with the molecular formula C10H7NO3 . It possesses dual intramolecular hydrogen bonds and undergoes excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been a subject of interest in recent years due to their wide range of biological activities . Various synthetic strategies have been reported in the literature for the construction of this scaffold . For example, the compound can be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The average mass of the compound is 189.167 Da and the monoisotopic mass is 189.042587 Da .Chemical Reactions Analysis
This compound undergoes excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission . This process is cooperative, as evidenced by chemically blocking either proton donating site .Scientific Research Applications
Photolabile Protecting Group in Biochemistry
7-Hydroxyquinoline-8-carboxylic acid and its derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), are used as photolabile protecting groups for carboxylic acids. BHQ shows greater photon efficiency than other esters and has enough sensitivity for multiphoton-induced photolysis, making it useful in vivo, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).
Intramolecular Proton Transfer in Photochemistry
This compound undergoes excited-state intramolecular double proton transfer, producing quinolinone-like tautomer emission. This indicates an intrinsic proton relay system, important for understanding proton transfer processes in excited states (Tang et al., 2011).
Electrochemistry and Spectroelectrochemistry
The oxidation mechanism of hydroxyquinoline carboxylic acids, including this compound, is studied using techniques like cyclic voltammetry and spectroelectrochemistry. These studies contribute to understanding the electron transfer efficiency of hydroxyquinolines in biological systems (Sokolová et al., 2015).
Colorant Stability in Information Recording Systems
Nickel or zinc salts of this compound and its derivatives can stabilize indicator dyes in heat-sensitive recording systems, demonstrating their application in improving the durability of colorants used in these technologies (Oda, 1998).
Chemical Structure and Reactivity Studies
Studies of this compound and its derivatives contribute to understanding chemical reactivity, as seen in the contraction of hydroxyquinolines to oxindoles in specific conditions (Nakashima & Suzuki, 1969).
Fluorescent Properties in Molecular Dynamics
The fluorescent properties and proton transfer process of this compound are investigated through excited-state molecular dynamics. This helps in understanding the mechanisms of fluorescence and proton transfer in similar molecular systems (Liu et al., 2020).
Crystal Structure Analysis
Studies involving the crystal structure determination of this compound complexes, like with copper(II), provide insights into ligand behavior and complex formation, crucial in coordination chemistry (Nakamura et al., 2005).
Mechanism of Action
Target of Action
7-Hydroxyquinoline-8-carboxylic acid, like other 8-Hydroxyquinoline derivatives, is considered a “privileged structure” that can bind to a diverse range of targets with high affinities . It has been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound undergoes an excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission . This ESIDPT is cooperative, as evidenced by chemically blocking either proton donating site . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . This indicates that the compound plays a role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of this compound, although further studies are needed to confirm this.
Result of Action
It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its sequestering ability towards different oxidation states of iron is highly dependent on the pH value . At relatively low pH values, it shows higher sequestering ability for Fe3+ than for Fe2+, but at high pH values, it shows higher sequestering ability for Fe2+ .
Future Directions
8-Hydroxyquinoline derivatives, including 7-Hydroxyquinoline-8-carboxylic acid, have a broad-ranging pharmacological potential . They possess a rich diversity of biological properties and can be used to develop potent lead compounds with good efficacy and low toxicity . Future research will likely continue to explore the synthesis of these compounds and their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
7-Hydroxyquinoline-8-carboxylic acid, like other 8-HQ derivatives, has been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
8-HQ derivatives have been shown to have potent antibacterial activity against various strains . They are effective at low concentrations, with a minimum inhibitory concentration (MIC) of 1.00 μg/ml for some compounds .
Molecular Mechanism
8-HQ derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Properties
IUPAC Name |
7-hydroxyquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGQULJYVNAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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